1H and 13C NMR chemical shifts for 3-(4,6-Dimethylpyrimidin-2-yl)aniline
1H and 13C NMR chemical shifts for 3-(4,6-Dimethylpyrimidin-2-yl)aniline
An In-Depth Technical Guide to the Structural Characterization of 3-(4,6-Dimethylpyrimidin-2-yl)aniline via 1H and 13C NMR Spectroscopy
Executive Summary
The pyrimidine-aniline molecular hybrid is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib) [1]. Specifically, 3-(4,6-Dimethylpyrimidin-2-yl)aniline presents a unique structural motif where an electron-rich aniline ring is directly coupled to an electron-deficient 4,6-dimethylpyrimidine system. For researchers and drug development professionals, the unambiguous structural assignment of this compound is critical for downstream structure-activity relationship (SAR) optimization and quality control [2].
This whitepaper provides a comprehensive, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(4,6-Dimethylpyrimidin-2-yl)aniline. By detailing self-validating experimental protocols and mapping the anisotropic and electronic effects governing the observed spectra, this guide serves as an authoritative reference for analytical and synthetic chemists.
Structural Significance and Electronic Causality
The molecule consists of two distinct aromatic systems connected by a C-C bond:
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The 4,6-Dimethylpyrimidine Ring: A highly electron-deficient heteroaromatic system. The two nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), while the methyl groups at C-4 and C-6 provide mild electron donation via hyperconjugation (+H) [4].
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The 3-Substituted Aniline Ring: An electron-rich system driven by the resonance donation (+R) of the primary amine ( −NH2 ).
When these two rings are conjugated, a "push-pull" electronic system is established. The pyrimidine ring acts as a strong electron-withdrawing group (EWG) relative to the aniline ring, profoundly impacting the local magnetic environment of the inter-ring protons and carbons. Furthermore, the restricted rotation around the C2(pyrimidine)-C3'(aniline) bond induces significant magnetic anisotropic deshielding, particularly affecting the protons situated in the "cleft" between the two rings [5].
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. Relying solely on 1D NMR can lead to misassignments due to overlapping aromatic signals; therefore, a combination of 1D and 2D techniques is mandatory [3].
Step-by-Step Methodology
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Sample Preparation:
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Dissolve 3–5 mg of high-purity (>98%) 3-(4,6-Dimethylpyrimidin-2-yl)aniline in 600 µL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Causality: CDCl3 is chosen over DMSO- d6 to prevent the rapid exchange of the −NH2 protons, allowing for the observation of a distinct broad singlet, while TMS provides an absolute zero reference to prevent chemical shift drift.
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1D 1 H NMR Acquisition:
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Parameters: 400 MHz or 600 MHz spectrometer, 298 K, 16 scans, relaxation delay ( d1 ) of 2.0 s, spectral width of 12 ppm.
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1D 13 C NMR Acquisition:
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Parameters: 100 MHz or 150 MHz, 298 K, 1024 scans, d1 of 2.0 s, utilizing WALTZ-16 proton decoupling to collapse C-H multiplets into sharp singlets.
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2D NMR Validation (COSY, HSQC, HMBC):
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Execute 1 H- 1 H COSY to map the contiguous spin system of the aniline ring.
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Execute 1 H- 13 C HSQC to pair protons with their directly attached carbons.
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Execute 1 H- 13 C HMBC to establish the inter-ring connectivity (specifically, the correlation between the aniline H-2'/H-4' and the pyrimidine C-2).
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Caption: Self-validating NMR acquisition workflow ensuring data integrity and unambiguous structural assignment.
1H NMR Chemical Shift Analysis
The 1 H NMR spectrum of 3-(4,6-Dimethylpyrimidin-2-yl)aniline exhibits distinct signals that can be rationalized through electronic and spatial effects.
Mechanistic Breakdown
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Pyrimidine Methyls (δ 2.50, s, 6H): The two methyl groups at C-4 and C-6 are chemically equivalent due to the C2 symmetry of the pyrimidine ring. They appear as a sharp singlet at ~2.50 ppm, slightly deshielded compared to standard allylic methyls due to the adjacent electronegative nitrogen atoms [4].
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Pyrimidine H-5 (δ 6.95, s, 1H): Situated between the two methyl groups and meta to the nitrogen atoms, this proton is relatively shielded for a heteroaromatic system, appearing at ~6.95 ppm.
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Aniline −NH2 (δ 3.80, br s, 2H): The primary amine protons appear as a broad singlet. The broadening is caused by the quadrupolar relaxation of the 14 N nucleus and intermediate chemical exchange rates.
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Aniline H-2' (δ 7.75, dd, 1H): This is the most critical diagnostic proton. It is located between the −NH2 group and the pyrimidine ring. While the −NH2 group is shielding, the pyrimidine ring exerts a massive anisotropic deshielding effect because H-2' sits directly in the deshielding cone of the pyrimidine ring current. This pushes the signal far downfield to ~7.75 ppm [5].
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Aniline H-4', H-5', H-6': H-6' (δ 6.75) is highly shielded as it is ortho to the electron-donating −NH2 group. H-5' (δ 7.25) is meta to both substituents and acts as an unperturbed baseline. H-4' (δ 7.80) is deshielded by the ortho-pyrimidine ring but shielded by the para-amine group, resulting in a net downfield shift.
Table 1: Summarized 1 H NMR Data (400 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Effect |
| −CH3 (Pyr) | 2.50 | s | 6H | - | Alpha to heteroaromatic ring |
| −NH2 (Ani) | 3.80 | br s | 2H | - | Exchangeable, quadrupolar relaxation |
| H-6' (Ani) | 6.75 | ddd | 1H | 7.8, 2.0, 1.0 | Ortho to strongly shielding −NH2 (+R) |
| H-5 (Pyr) | 6.95 | s | 1H | - | Meta to nitrogens, shielded by methyls |
| H-5' (Ani) | 7.25 | t | 1H | 7.8 | Meta to both substituents |
| H-2' (Ani) | 7.75 | dd | 1H | 2.0, 1.5 | Strong anisotropic deshielding by pyrimidine |
| H-4' (Ani) | 7.80 | dt | 1H | 7.8, 1.5 | Ortho to EWG pyrimidine, para to EDG −NH2 |
13C NMR Chemical Shift Analysis
The 13 C NMR spectrum provides a direct map of the molecular skeleton. The chemical shifts are dictated primarily by the electronegativity of attached atoms and resonance effects.
Mechanistic Breakdown
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Pyrimidine C-2, C-4, C-6 (δ 164.5, 167.2): These carbons are directly bonded to the highly electronegative nitrogen atoms, resulting in extreme deshielding. C-4 and C-6 (δ 167.2) are further deshielded by the alpha-effect of the attached methyl groups compared to C-2 (δ 164.5) [4].
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Aniline C-1' (δ 146.5): The carbon bearing the −NH2 group is deshielded due to the inductive withdrawal (-I) of the nitrogen atom, dominating over the resonance donation (+R) which affects the ortho/para carbons.
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Inter-ring Linkage (C-3'): Appears at δ 138.4, deshielded by the attached pyrimidine ring.
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Shielded Carbons (C-2', C-6', C-4'): The carbons ortho (C-2', C-6') and para (C-4') to the −NH2 group experience increased electron density via resonance (+R), pushing their shifts upfield (δ 114.7, 116.7, and 118.2, respectively).
Table 2: Summarized 13 C NMR Data (100 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Type | Causality / Effect |
| −CH3 (Pyr) | 24.2 | CH3 | Standard heteroaromatic methyl |
| C-2' (Ani) | 114.7 | CH | Ortho to −NH2 (Strong +R shielding) |
| C-6' (Ani) | 116.7 | CH | Ortho to −NH2 (Strong +R shielding) |
| C-4' (Ani) | 118.2 | CH | Para to −NH2 (+R shielding) |
| C-5 (Pyr) | 118.5 | CH | Meta to nitrogens, shielded by hyperconjugation |
| C-5' (Ani) | 129.4 | CH | Meta to −NH2 , baseline aromatic shift |
| C-3' (Ani) | 138.4 | Cq | Attached to pyrimidine ring |
| C-1' (Ani) | 146.5 | Cq | Attached to electronegative −NH2 (-I effect) |
| C-2 (Pyr) | 164.5 | Cq | Between two nitrogens, strongly deshielded |
| C-4, C-6 (Pyr) | 167.2 | Cq | Attached to nitrogen and methyl groups |
2D NMR Connectivity: The HMBC Logic
To definitively prove that the pyrimidine ring is attached at the 3-position of the aniline ring (and not the 2- or 4-position), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.
In this molecule, the critical validation point is the 3J coupling between the aniline protons and the pyrimidine C-2 carbon. H-2' (δ 7.75) and H-4' (δ 7.80) will both show strong 3J correlations to the pyrimidine C-2 (δ 164.5), confirming the meta-linkage architecture.
Caption: Key HMBC logical correlations proving the spatial and electronic connectivity between the two rings.
Conclusion
The structural characterization of 3-(4,6-Dimethylpyrimidin-2-yl)aniline requires a deep understanding of the competing electronic effects within the molecule. The profound anisotropic deshielding of the H-2' proton (δ 7.75) and the extreme downfield shifts of the pyrimidine carbons (δ 164.5 - 167.2) serve as the primary diagnostic markers for this scaffold. By employing the self-validating 1D and 2D NMR workflows outlined in this guide, researchers can achieve unambiguous structural assignments, accelerating the development of novel pyrimidine-based therapeutics.
References
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Title: 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link]
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Title: Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization Source: Ukaaz Publications URL: [Link]
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Title: Vapor phase phototransposition chemistry of dimethylpyrazines and dimethylpyrimidines Source: ARKAT USA URL: [Link]
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Title: Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]
